molecular formula C22H19NO B3204643 4-Ethoxy-2,3-diphenyl-1H-indole CAS No. 103973-37-1

4-Ethoxy-2,3-diphenyl-1H-indole

Cat. No. B3204643
CAS RN: 103973-37-1
M. Wt: 313.4 g/mol
InChI Key: YPZHBENFHZJSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethoxy-2,3-diphenyl-1H-indole” is a chemical compound that belongs to the class of organic compounds known as 2-phenylindoles . It has a molecular formula of C22H19NO and a molecular weight of 313.39 .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-2,3-diphenyl-1H-indole” consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole structure . The molecule also contains ethoxy and diphenyl groups attached to the indole core .

Future Directions

Indole derivatives, including “4-Ethoxy-2,3-diphenyl-1H-indole”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They can be used for the treatment of various disorders in the human body, making them a valuable area of research .

properties

IUPAC Name

4-ethoxy-2,3-diphenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-2-24-19-15-9-14-18-21(19)20(16-10-5-3-6-11-16)22(23-18)17-12-7-4-8-13-17/h3-15,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZHBENFHZJSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-diphenyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,3-diphenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,3-diphenyl-1H-indole
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2,3-diphenyl-1H-indole
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2,3-diphenyl-1H-indole
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2,3-diphenyl-1H-indole
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2,3-diphenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.